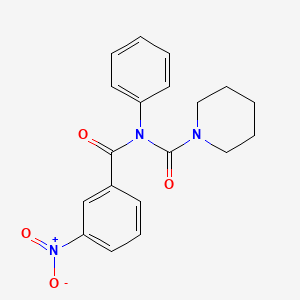

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18(15-8-7-11-17(14-15)22(25)26)21(16-9-3-1-4-10-16)19(24)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGZPMNPKBUKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: N-(3-aminobenzoyl)-N-phenylpiperidine-1-carboxamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 3-nitrobenzoic acid and N-phenylpiperidine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide as an anticancer agent. Research indicates that compounds with similar structures may modulate microRNA processing, which is crucial in cancer pathogenesis. For instance, quinolone derivatives have shown promising anticancer activity by binding to specific molecular targets involved in tumor growth and proliferation .

Case Study:

A study on quinolone derivatives revealed that certain compounds exhibited significant growth inhibition against ovarian cancer cell lines, suggesting that this compound could also possess similar properties due to its structural analogies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This mechanism can lead to downstream effects on cellular processes, making it a candidate for therapeutic interventions in diseases where enzyme dysregulation is a factor.

Case Study:

In vitro studies demonstrated that related nitrobenzoyl derivatives inhibited enzyme activities associated with metabolic pathways in cancer cells. The binding affinity and specificity of these compounds were evaluated using various biochemical assays, indicating a potential role for this compound in targeted therapy.

Antibacterial Applications

The antibacterial properties of nitro-containing compounds have been well-documented. This compound may exhibit similar activities due to the presence of the nitro group, which can undergo reduction to form reactive species that target bacterial cells.

Case Study:

Research on related nitropyrazole compounds indicated strong antibacterial activity against various pathogens with lower toxicity profiles compared to traditional antibiotics . This suggests that this compound could be explored further for its antibacterial potential.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | Methyl group on benzoyl ring | Different reactivity profile |

| N-benzyl-2-[methyl(3-nitrobenzoyl)amino]benzamide | Benzyl group instead of piperidine | Potentially different biological activities |

| N-(4-nitrobiphenyl)-N-methylpiperidine | Biphenyl structure | Unique electronic properties due to biphenyl system |

This table illustrates how variations in structure can influence the biological activities and applications of these compounds.

Mechanism of Action

The mechanism of action of N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from synthesized

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances polarity compared to unsubstituted analogs like Compound 22 . This may reduce lipophilicity and alter pharmacokinetic profiles.

- Thioamide vs.

- Halogen-Substituted Analogs : Compound 25 (chloro and iodo substituents) exhibits higher molecular weight and distinct reactivity, likely influencing its binding to enzymatic targets such as 8-oxoguanine DNA glycosylase .

Target Engagement in Enzyme Inhibition

- Compound 7f (N-Phenylpiperidine-1-carboxamide derivative) : Exhibits hydrogen bonding with residues Asn161 and Ser160 via its carboxamide oxygen, along with hydrophobic interactions involving its triazole ring . The nitro group in the target compound may enhance electrostatic interactions with residues like Asp217, as seen in analogs with electron-withdrawing substituents .

Antimicrobial Activity

- Unsymmetrical Carbamide Derivatives : Compounds like N-(p-tolyl)piperidine-1-carboxamide (17) and N-phenylmorpholine-4-carboxamide (20) show moderate antimicrobial activity, suggesting that the piperidine ring and aryl groups are critical for bioactivity . The nitro group in the target compound could enhance antimicrobial efficacy by increasing electrophilicity and interaction with microbial enzymes.

Biological Activity

N-(3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anti-bone resorption effects. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a nitrobenzoyl group and a phenyl group, which is crucial for its biological interactions. The synthesis typically involves coupling reactions that allow for the introduction of the nitrobenzoyl moiety onto the piperidine framework.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) were notably low, indicating strong antimicrobial potential.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5 | S. aureus |

| Compound X (similar structure) | 2 | MRSA |

2. Anti-Inflammatory Potential

In vitro studies have demonstrated that piperidine derivatives can modulate inflammatory pathways. Specifically, this compound has been shown to inhibit the activity of NF-κB, a key transcription factor in inflammation . The anti-inflammatory effects were quantified using cell viability assays and inflammatory cytokine measurements.

Table 2: Anti-Inflammatory Activity

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 6.5 ± 1.0 | NF-κB inhibition |

| Compound Y | 10 ± 2.0 | COX inhibition |

3. Anti-Bone Resorption Activity

The compound has also been investigated for its potential to inhibit bone resorption, which is critical in conditions like osteoporosis. In vitro assays using RAW264.7 cells showed that it effectively reduced the release of CTX-I (C-terminal telopeptide of type I collagen), a marker of bone resorption .

Table 3: Anti-Bone Resorption Activity

| Compound Name | CTX-I Release (nM) | Comparative Agent |

|---|---|---|

| This compound | 20.46 ± 3.67 | MIV-711 (21.73 ± 3.18) |

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins such as Cathepsin K (Cat K), which is implicated in bone resorption processes . The compound occupies key active sites within the enzyme, enhancing its inhibitory effects.

Case Studies

Recent literature has reported on various derivatives of piperidine that exhibit similar biological activities to this compound. For example, derivatives with different substituents on the phenyl ring have shown varying degrees of potency against both microbial strains and inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.